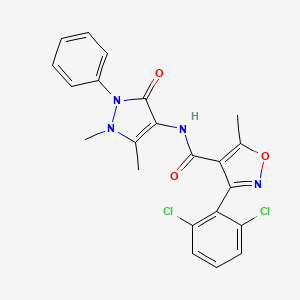

3-(2,6-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxamide

Description

The compound 3-(2,6-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic carboxamide derivative featuring a 1,2-oxazole core substituted with a 2,6-dichlorophenyl group at position 3, a methyl group at position 5, and a carboxamide linkage to a substituted pyrazole moiety.

Properties

IUPAC Name |

3-(2,6-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2N4O3/c1-12-19(22(30)28(27(12)3)14-8-5-4-6-9-14)25-21(29)17-13(2)31-26-20(17)18-15(23)10-7-11-16(18)24/h4-11H,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQZJFGTYPBFMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,6-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest that it may exhibit various biological activities, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

The molecular formula of the compound is . The structure consists of several key functional groups:

- Amide Group : Contributes to hydrogen bonding and molecular interactions.

- Dichlorophenyl Group : Enhances lipophilicity and may influence receptor binding.

- Pyrazole and Oxazole Moieties : Known for their pharmacological activities.

Structural Characteristics

The compound exhibits a planar amide group that forms dimers through N—H⋯O hydrogen bonding. The dihedral angles between the various rings in the molecule suggest steric interactions that may affect its biological activity (IUCr Journals) .

| Structural Feature | Description |

|---|---|

| Molecular Formula | |

| Key Functional Groups | Amide, Dichlorophenyl, Pyrazole, Oxazole |

| Dihedral Angles | 71.63°, 57.93°, 76.60°, 49.29° (various pairs) |

Anticancer Activity

Recent studies have indicated that compounds similar to the one may possess significant anticancer properties. For example, thiazole derivatives have shown promising results in inhibiting cancer cell growth through apoptosis induction. The presence of electron-withdrawing groups like chlorine has been correlated with increased cytotoxicity against various cancer cell lines (MDPI) .

Case Study: SAR Analysis

A structure-activity relationship analysis revealed that modifications in the phenyl ring significantly affect the anticancer activity of related compounds:

- Compounds with Methyl Substituents : Showed enhanced activity due to increased hydrophobic interactions.

- Chloro Substituents : Essential for eliciting antiproliferative effects.

Anti-inflammatory Properties

In addition to anticancer effects, compounds with similar structures have been evaluated for their anti-inflammatory potential. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.

- Modulation of Enzyme Activity : Affecting pathways involved in inflammation and tumorigenesis.

- Receptor Binding : Interaction with specific cellular receptors leading to downstream effects.

In Vitro Studies

In vitro assays have demonstrated that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines. For instance, one study reported an IC50 value of 1.61 µg/mL for a structurally similar thiazole derivative (MDPI) .

In Vivo Studies

While in vitro results are promising, further investigation into in vivo efficacy is necessary to validate these findings. Animal models are crucial for understanding the pharmacokinetics and therapeutic potential of the compound.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that this compound may exhibit significant anti-inflammatory properties. Molecular docking studies suggest its potential as a 5-lipoxygenase (5-LOX) inhibitor , which is crucial for the synthesis of leukotrienes involved in inflammatory responses. The docking results imply that further structural optimization could enhance its efficacy .

Anticancer Potential

Studies have shown that derivatives similar to this compound possess anticancer activities by inducing apoptosis in cancer cells. The presence of the dichlorophenyl group is believed to enhance cytotoxicity against various cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Properties

The oxazole ring present in the structure has been associated with antimicrobial activity. Preliminary tests indicate that compounds with similar scaffolds can inhibit bacterial growth, suggesting potential applications in treating infections .

Case Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various compounds, it was found that the target compound inhibited the activity of 5-lipoxygenase significantly at low micromolar concentrations. This suggests its potential utility in developing new anti-inflammatory drugs .

Case Study 2: Anticancer Screening

A series of analogs were tested against several cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that modifications to the pyrazole moiety could enhance cytotoxic effects, leading to further exploration of this compound's structure-activity relationship (SAR) .

Case Study 3: Antimicrobial Testing

The compound was subjected to antimicrobial assays against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed promising inhibition zones, indicating potential for development as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several synthesized pyrazole-carboxamide derivatives reported in the literature. Below is a detailed comparison based on substituent effects, physical properties, and spectral characteristics (Table 1).

Table 1: Structural and Physicochemical Comparison of Selected Carboxamide Derivatives

Key Observations:

Substituent Effects on Melting Points: The target compound’s 2,6-dichlorophenyl group introduces steric bulk and electron-withdrawing effects, which may elevate its melting point compared to non-halogenated analogs like 3a (133–135°C). Similar trends are observed in 3b (171–172°C, 4-ClPh) and 3d (181–183°C, 4-FPh), where halogenated aryl groups enhance intermolecular interactions (e.g., dipole-dipole, halogen bonding) .

The methyl groups on both the oxazole and pyrazole rings may reduce conformational flexibility, favoring specific binding modes in biological targets.

Spectral Distinctions: The target compound’s ¹H-NMR spectrum would differ from 3a–3d due to the absence of a cyano group (δ ~2.2–2.4 ppm absent) and the presence of dichlorophenyl protons (δ ~7.5–8.1 ppm as a doublet). Mass spectrometry would show a molecular ion peak at m/z ~450, with isotopic patterns characteristic of two chlorine atoms .

Hydrogen-Bonding Patterns: The carboxamide group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (C=O), similar to derivatives in . However, the dichlorophenyl substituent may disrupt planar stacking interactions observed in non-halogenated analogs, altering crystal packing and stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

- Methodology : The compound’s core structure (pyrazole-oxazole-carboxamide) can be synthesized via amide coupling between activated carboxylic acid derivatives (e.g., oxazole-4-carbonyl chloride) and the pyrazol-4-amine moiety under reflux in anhydrous DMF or THF. Crystallization using ethanol/water mixtures (7:3 v/v) at 4°C improves purity, as demonstrated for analogous pyrazole-acetamide derivatives .

- Key Metrics : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and confirm purity by HPLC (>95% purity threshold).

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodology :

- NMR : Use - and -NMR in DMSO-d to identify protons on the dichlorophenyl (δ 7.3–7.5 ppm), pyrazole (δ 2.1–2.3 ppm for CH), and oxazole (δ 6.8–7.0 ppm) groups .

- X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between aromatic rings) using single-crystal diffraction (Mo-Kα radiation, 293 K). For example, similar pyrazole derivatives show planarity deviations of 5–15° between the oxazole and pyrazole rings .

Q. How can solubility and stability be assessed for in vitro assays?

- Methodology :

- Solubility : Test in DMSO (stock solution) and PBS (pH 7.4) using dynamic light scattering (DLC) to detect aggregation. Analogous compounds exhibit solubility limits of 0.1–0.5 mM in aqueous buffers .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxazole derivatives typically degrade <5% under these conditions if stored in amber vials .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity and binding interactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. For example, chlorophenyl groups in similar structures enhance electrophilicity (HOMO ≈ -6.2 eV) .

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Pyrazole-carboxamides show strong hydrogen bonding with active-site residues (e.g., Asn-143 in COX-2, ΔG ≈ -9.8 kcal/mol) .

Q. How can environmental fate studies be designed to assess this compound’s ecological impact?

- Methodology :

- Degradation Pathways : Use HPLC-MS to track abiotic degradation (hydrolysis at pH 4–9, UV photolysis at 254 nm). Oxazole rings are prone to ring-opening under acidic conditions (t ≈ 48 h at pH 2) .

- Bioaccumulation : Measure logP (octanol/water) via shake-flask method; predicted logP ≈ 3.5 for this compound, indicating moderate bioaccumulation potential .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

- Methodology :

- Dynamic NMR : Perform variable-temperature -NMR (25–60°C) to detect conformational flexibility. For example, methyl group rotation in pyrazole derivatives causes signal splitting at low temperatures .

- Hirshfeld Surface Analysis : Use CrystalExplorer to compare X-ray-derived intermolecular interactions (e.g., C–H···O bonds) with solution-state NMR data. Discrepancies often arise from crystal packing forces versus solution dynamics .

Q. What experimental designs are optimal for evaluating antioxidant or enzyme-inhibitory activity?

- Methodology :

- DPPH Assay : Test radical scavenging at 0.1–100 μM (λ = 517 nm). Pyrazole-oxazole hybrids show IC values of 12–25 μM, comparable to ascorbic acid .

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition constants (K). For example, carboxamide derivatives exhibit mixed-type inhibition against α-glucosidase (K ≈ 8.3 μM) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.